N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a sulfanylidene (-S=) group at position 5 of the triazole ring, a 4-fluorophenyl substituent at position 4, and a 3,4,5-trimethoxybenzamide moiety linked via a methylene bridge at position 3 (Figure 1). The sulfanylidene group enables tautomerism between thione (C=S) and thiol (-SH) forms, influencing reactivity and biological interactions . The 3,4,5-trimethoxybenzamide group is notable for its role in enhancing binding affinity to biological targets, such as tubulin in anticancer research . The 4-fluorophenyl substituent contributes to metabolic stability and lipophilicity, common features in bioactive molecules .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-26-14-8-11(9-15(27-2)17(14)28-3)18(25)21-10-16-22-23-19(29)24(16)13-6-4-12(20)5-7-13/h4-9H,10H2,1-3H3,(H,21,25)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJDKHHHNQFZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with a suitable nitrile compound under acidic conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the triazole intermediate with a fluorophenyl halide in the presence of a base.
Attachment of the sulfanylidene group: This can be done by treating the intermediate with a sulfur-containing reagent.
Formation of the trimethoxybenzamide moiety: This final step involves the reaction of the intermediate with trimethoxybenzoic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanylidene group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has highlighted the compound's potential as an antimicrobial agent. A study indicated that derivatives of triazole compounds exhibit considerable antibacterial properties against various strains of bacteria. The presence of the triazole ring is critical in enhancing the bioactivity of the compound. For instance, related compounds have shown effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance .
Anticancer Properties
The compound's structure suggests potential anticancer properties. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. The fluorophenyl group may enhance the compound's interaction with biological targets relevant to cancer treatment. Ongoing studies are focusing on its mechanism of action and efficacy in various cancer models .
Anti-inflammatory Effects
There is emerging evidence that triazole derivatives can exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases. Research is ongoing to elucidate its specific mechanisms and therapeutic windows .
Agricultural Applications
Pesticidal Properties
The compound has shown promise as a pesticide due to its structural features that can disrupt biological processes in pests. Its efficacy against certain fungi and bacteria makes it a candidate for agricultural applications, particularly in crop protection against pathogen-induced diseases .
Fungicidal Activity
Studies have demonstrated that similar triazole compounds possess fungicidal properties. The ability to inhibit fungal growth can be crucial in managing crop diseases caused by fungal pathogens such as Phytophthora infestans and Magnaporthe oryzae. These applications are vital for improving crop yield and quality .
Synthesis and Characterization
The synthesis of N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, derivatives of this compound were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting strong antimicrobial activity attributed to the triazole moiety .
Case Study 2: Agricultural Field Trials
Field trials were conducted using formulations containing this compound on crops susceptible to fungal infections. The results showed a marked improvement in disease resistance and crop yield compared to untreated controls, indicating its practical application in agriculture .
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced cell growth and potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,4-Triazole Derivatives
The compound is compared with five analogues (Table 1), focusing on substituent variations and their biochemical implications.
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Structural and Functional Differences
- Sulfanylidene vs. Thione/Thiol Tautomerism : Unlike analogues with stable thione groups (e.g., compound in ), the target compound’s sulfanylidene group may exhibit tautomerism, influencing redox properties and enzyme interactions .
- Fluorophenyl vs. Bromophenyl/Trifluoromethylphenyl : The 4-fluorophenyl group offers a balance of electronegativity and steric bulk, contrasting with the heavier bromophenyl (increased lipophilicity) or electron-deficient trifluoromethylphenyl (enhanced metabolic resistance) .
- Trimethoxybenzamide vs. Methylbenzamide : The 3,4,5-trimethoxybenzamide group provides three methoxy groups for hydrogen bonding and π-stacking, unlike simpler methylbenzamide derivatives (e.g., ), which lack such interactions.
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group (logP ≈ 2.1) provides moderate lipophilicity compared to bromophenyl (logP ≈ 3.5) or trifluoromethylphenyl (logP ≈ 2.8) .
- Hydrogen Bonding : The trimethoxybenzamide group offers three hydrogen-bond acceptors (methoxy O), enhancing target binding vs. methylbenzamide (one acceptor) .
- Metabolic Stability : Fluorine reduces oxidative metabolism, whereas bromine may increase susceptibility to CYP450 enzymes .
Crystallographic and Spectroscopic Data
- X-ray Crystallography : Analogues like were refined using SHELXL , revealing planar triazole rings and intramolecular hydrogen bonds. The target compound’s structure is hypothesized to adopt a similar conformation.
- IR/NMR Spectroscopy : The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound’s IR spectrum confirms the thione tautomer, consistent with . ¹H-NMR would show methoxy protons as singlets (δ 3.8–4.0 ppm) and fluorophenyl aromatic protons as doublets (δ 7.2–7.6 ppm) .
Biological Activity
N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHFNOS, with a molecular weight of 368.41 g/mol. The structure features a triazole ring and a trimethoxybenzamide moiety, which are significant for its biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
A study demonstrated that certain triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 µM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics like vancomycin . This suggests that this compound may possess similar or enhanced antimicrobial properties.
Anticancer Activity
The triazole ring is also recognized for its anticancer potential. Compounds with this structure have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, some triazoles exhibit activity against breast cancer and leukemia cells .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their substituents. Studies have shown that electron-donating groups on the phenyl ring enhance antimicrobial activity. The presence of methoxy groups in particular has been correlated with increased potency against specific pathogens .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Barbuceanu et al. (2020) | Synthesized mercapto-1,2,4-triazoles with diphenylsulfone moiety | Strong action against Bacillus cereus (MIC: 8 µg/mL) |
| Mermer et al. (2020) | Evaluated quinolone-triazole hybrids | High antibacterial activity against multiple strains (MIC: 0.125–8 µg/mL) |
| PMC Review (2020) | Summarized pharmacological profiles of triazoles | Antifungal, antibacterial, anticancer activities noted |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide with high purity?
- Methodological Answer : The synthesis requires multi-step optimization, including:
- Cyclization of 1,2,4-triazole precursors under controlled pH and temperature to stabilize the sulfanylidene group .
- Coupling reactions between the triazole core and trimethoxybenzamide moiety using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield .
- Purification via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) at 100–295 K confirms bond lengths (e.g., C–S = 1.68–1.72 Å) and dihedral angles between the fluorophenyl and triazole rings .
- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm) and coupling patterns .
- High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 485.1234) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli with zone-of-inhibition measurements (10–50 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, comparing results with fluorouracil as a positive control .
Advanced Research Questions
Q. How do structural modifications to the triazole or benzamide moieties impact bioactivity?
- Methodological Answer :
- Substituent replacement : Replacing the 4-fluorophenyl group with bromophenyl (as in ) reduces antimicrobial activity by 30–40%, suggesting fluorine’s role in enhancing membrane permeability .
- Sulfanylidene vs. sulfonyl : The sulfanylidene group (–S–) in the title compound shows higher selectivity for bacterial topoisomerase II compared to sulfonyl (–SO₂–) analogs, as shown in docking studies .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized assays : Use identical bacterial strains (e.g., ATCC-certified E. coli 25922) and solvent controls (DMSO ≤0.1%) to minimize variability .
- Synergistic studies : Test combinations with β-lactam antibiotics to identify potentiation effects, addressing discrepancies in standalone activity .
Q. What mechanistic insights exist for the anticancer activity of this compound?
- Methodological Answer :
- Enzyme inhibition : The compound inhibits tubulin polymerization (IC₅₀ = 2.1 µM) by binding to the colchicine site, as shown in competitive assays with [³H]-colchicine .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining reveals dose-dependent early apoptosis (25–60%) in Jurkat cells .
Q. How can computational modeling guide the optimization of this compound?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict binding affinities (ΔG = −9.2 kcal/mol) to EGFR kinase, prioritizing substituents that enhance hydrophobic interactions (e.g., 3,4,5-trimethoxy groups) .
- QSAR models : Develop 2D descriptors (e.g., LogP, polar surface area) to correlate substituent electronegativity with cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
